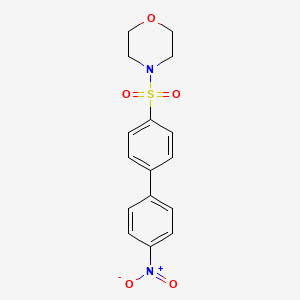
4-(4'-Nitro-biphenyl-4-sulfonyl)-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Nitro-bifenil-4-sulfonil)-morfolina es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto consta de un anillo de morfolina unido a una estructura de bifenilo, que está aún más sustituido con un grupo nitro y un grupo sulfonilo. La presencia de estos grupos funcionales confiere una reactividad química distinta y una utilidad potencial en aplicaciones de investigación e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4’-Nitro-bifenil-4-sulfonil)-morfolina normalmente implica la reacción de cloruro de 4’-Nitro-bifenil-4-sulfonilo con morfolina. El proceso se puede resumir de la siguiente manera:
Preparación del Material de Partida: El cloruro de 4’-Nitro-bifenil-4-sulfonilo se prepara haciendo reaccionar ácido 4-nitro-bifenil-sulfónico con cloruro de tionilo en presencia de una cantidad catalítica de N,N-dimetilformamida (DMF).
Reacción con Morfolina: El cloruro de 4’-Nitro-bifenil-4-sulfonilo obtenido se hace reaccionar entonces con morfolina en un disolvente adecuado, como diclorometano o tetrahidrofurano (THF), bajo condiciones controladas de temperatura para producir 4-(4’-Nitro-bifenil-4-sulfonil)-morfolina.
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4’-Nitro-bifenil-4-sulfonil)-morfolina puede sufrir diversas reacciones químicas, incluidas:
Reacciones de Sustitución: Los grupos nitro y sulfonilo pueden participar en reacciones de sustitución nucleófila.
Reacciones de Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Reacciones de Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de morfolina.
Reactivos y Condiciones Comunes
Reducción: Los agentes reductores comunes como el gas hidrógeno con un catalizador de paladio o el borohidruro de sodio pueden utilizarse para reducir el grupo nitro.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno pueden utilizarse para las reacciones de oxidación.
Principales Productos Formados
Reducción: La reducción del grupo nitro produce 4-(4’-Amino-bifenil-4-sulfonil)-morfolina.
Sustitución: Las reacciones de sustitución pueden producir diversos derivados dependiendo del nucleófilo utilizado.
Aplicaciones en la Investigación Científica
4-(4’-Nitro-bifenil-4-sulfonil)-morfolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: El compuesto puede utilizarse en ensayos bioquímicos y como sonda para estudiar la actividad enzimática.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Aplicaciones Científicas De Investigación
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
El mecanismo de acción de 4-(4’-Nitro-bifenil-4-sulfonil)-morfolina implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos nitro y sulfonilo pueden formar interacciones específicas con los sitios activos, lo que lleva a la inhibición o modulación de la actividad enzimática. El anillo de morfolina puede mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- Cloruro de 4’-Nitro-bifenil-4-sulfonilo
- Cloruro de 4-Fenilbencenosulfonilo
- Cloruro de 4-(4-Metilfenil)bencenosulfonilo
- Cloruro de 4-(4-Fluorofenil)bencenosulfonilo
Singularidad
4-(4’-Nitro-bifenil-4-sulfonil)-morfolina es única debido a la presencia del anillo de morfolina, que confiere propiedades químicas y biológicas distintas. La combinación de grupos nitro, sulfonilo y morfolina lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H16N2O5S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[4-(4-nitrophenyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)24(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2 |
Clave InChI |
OKCBBLGORBRMID-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
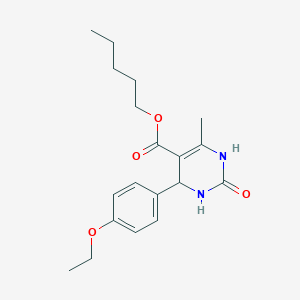
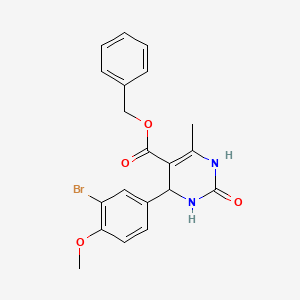
![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
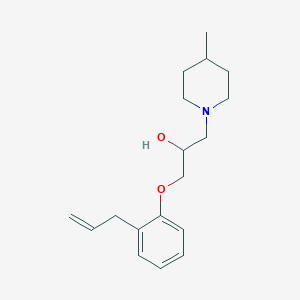
![3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-](/img/structure/B11708385.png)
![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)
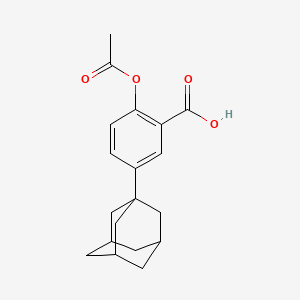
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
